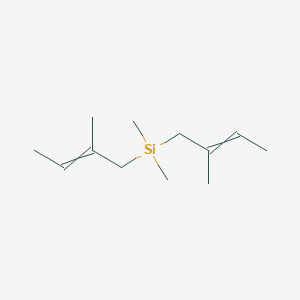
2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine is a chemical compound known for its unique structure and reactivity It features a nitrobenzene sulfonyl group attached to an oxaziridine ring, which is further connected to a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with an appropriate oxaziridine precursor. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process might include recrystallization or chromatography to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine undergoes various chemical reactions, including:
Oxidation: The oxaziridine ring can be oxidized to form sulfonyl oxaziridines.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl group under basic conditions
Major Products Formed
Oxidation: Sulfonyl oxaziridines.
Reduction: Amino derivatives.
Substitution: Various sulfonamide or sulfonate esters
Aplicaciones Científicas De Investigación
2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl groups into molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine involves its reactivity with nucleophiles. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and introduce functional groups into target molecules. The nitro group can also participate in redox reactions, further expanding the compound’s utility in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzenesulfonyl chloride: Shares the sulfonyl chloride group but lacks the oxaziridine ring.
2-Nitrobenzenesulfonyl chloride: Similar structure but with the nitro group in a different position.
4-Nitrobenzenesulfonamide: Contains the sulfonamide group instead of the sulfonyl chloride
Uniqueness
2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine is unique due to the presence of both the oxaziridine ring and the nitrobenzene sulfonyl group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications .
Propiedades
Número CAS |
63160-15-6 |
|---|---|
Fórmula molecular |
C13H10N2O5S |
Peso molecular |
306.30 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)sulfonyl-3-phenyloxaziridine |
InChI |
InChI=1S/C13H10N2O5S/c16-14(17)11-6-8-12(9-7-11)21(18,19)15-13(20-15)10-4-2-1-3-5-10/h1-9,13H |
Clave InChI |
ZVKWENRNBURNNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2N(O2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



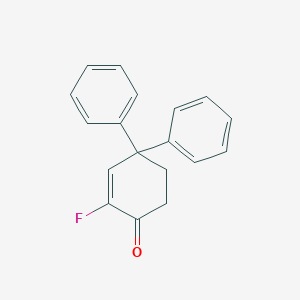
![2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one](/img/structure/B14508719.png)
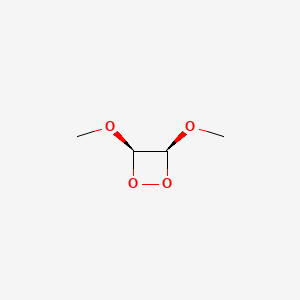
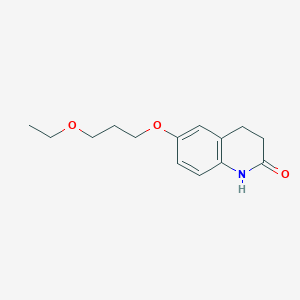

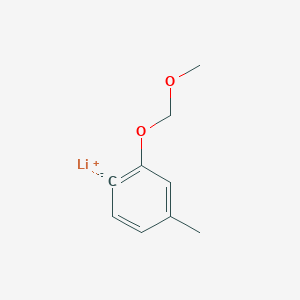
![2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine](/img/structure/B14508751.png)



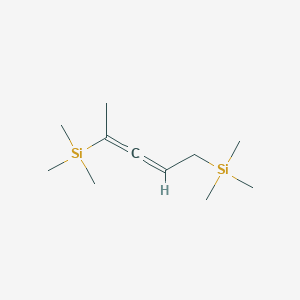
![Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate](/img/structure/B14508798.png)
